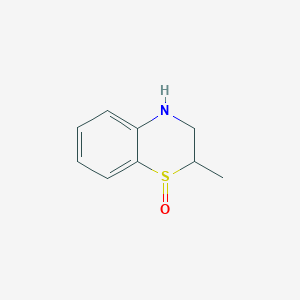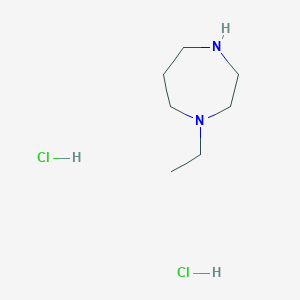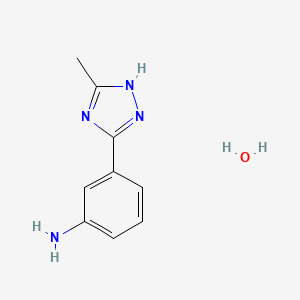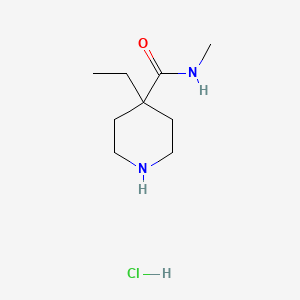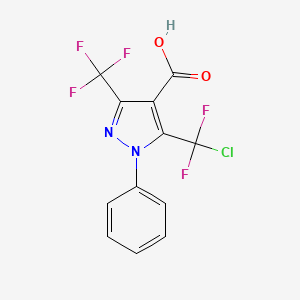
5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring, including a chlorodifluoromethyl group, a phenyl group, and a trifluoromethyl group. The presence of these groups can significantly affect the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the various functional groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyrazole ring and the attached functional groups. The electronegative fluorine atoms in the chlorodifluoromethyl and trifluoromethyl groups could create regions of high electron density, which could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The chlorodifluoromethyl and trifluoromethyl groups could potentially undergo various reactions, including nucleophilic substitution or elimination reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity. However, without experimental data, it’s difficult to provide specific details about its properties.Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds.
Zukünftige Richtungen
The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. The compound you mentioned could potentially be explored for various applications, depending on its properties and biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any more questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
5-[chloro(difluoro)methyl]-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF5N2O2/c13-11(14,15)9-7(10(21)22)8(12(16,17)18)19-20(9)6-4-2-1-3-5-6/h1-5H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQOGLFQRUQWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



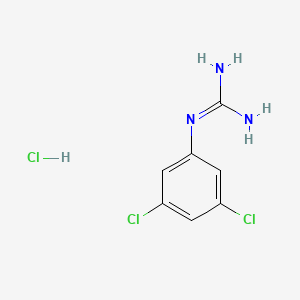
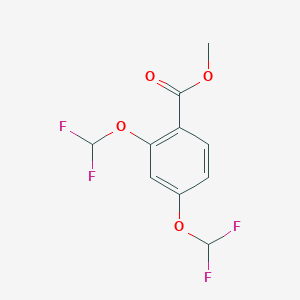
![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)
![2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride](/img/structure/B1432123.png)
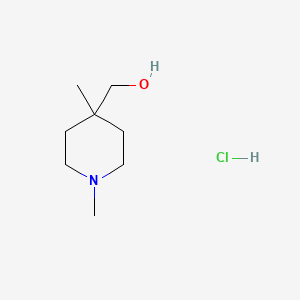
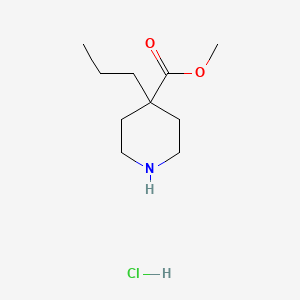
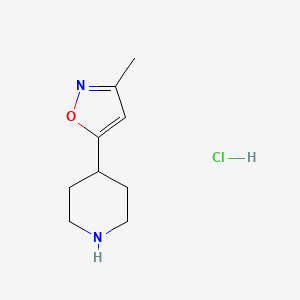
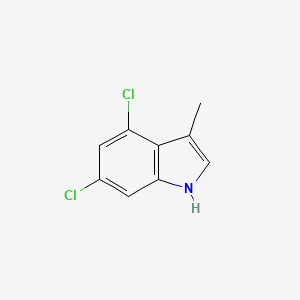
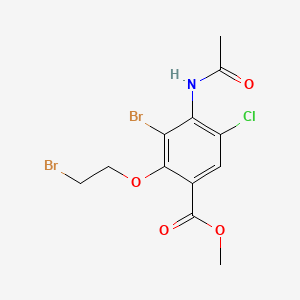
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)
